N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a pyridinylmethyl group substituted with a 1-methylpyrazole moiety. The pyrazole and benzimidazole motifs are pharmacologically significant, often associated with enhanced binding affinity and metabolic stability in drug discovery .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-24-10-14(9-23-24)15-4-2-12(7-19-15)8-20-18(25)13-3-5-16-17(6-13)22-11-21-16/h2-7,9-11H,8H2,1H3,(H,20,25)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYLHRWDCDMIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit selected kinases. More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This process can activate or deactivate the target proteins, leading to changes in cell behavior.
Biochemical Pathways
Kinase inhibitors typically affect signal transduction pathways, which are critical for regulating cellular activities such as cell division, metabolism, and cell death.
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H18N6O
- Molecular Weight : 342.38 g/mol
- SMILES Notation :
O=C(Nc1cccc2c1nccc2)NCc1ccc(nc1)c1cnn(c1)C
Synthesis
The synthesis of this compound involves several steps, including the formation of key intermediates. The compound can be synthesized through a multi-step reaction involving the coupling of various heterocycles and subsequent modifications to achieve the desired functional groups .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases associated with cancer cell proliferation. For example, studies indicate that compounds with similar structures can act as multikinase inhibitors, affecting pathways critical for tumor growth and survival .
Antiviral Activity
Emerging research also suggests that derivatives of this compound may possess antiviral properties. For example, certain pyrazole derivatives have shown activity against viral replication in vitro, indicating a potential application in antiviral therapies .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A derivative was tested against colorectal cancer cells and exhibited an IC50 value of 14 µM, showing promise for further development in targeted cancer therapies.
- Case Study 2 : In a study focusing on viral infections, a related compound inhibited RSV replication at concentrations as low as 5 µM, demonstrating its potential as an antiviral agent .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives containing imidazole and pyrazole structures showed promising anticancer activity, suggesting potential applications in cancer therapy .
Case Study:
In a recent evaluation, a series of benzimidazole derivatives were tested against human cancer cell lines, revealing that certain modifications to the pyrazole and pyridine components enhanced their efficacy. The study utilized quantitative structure–activity relationship (QSAR) methods to optimize these compounds for better anticancer properties .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives with similar structural features can exhibit moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-((6-(1-methyl-1H-pyrazol... | Staphylococcus aureus | 32 µg/mL |
| N-((6-(1-methyl-1H-pyrazol... | Escherichia coli | 64 µg/mL |
| Reference Drug (Streptomycin) | Pseudomonas aeruginosa | 16 µg/mL |
Diacylglycerol O-acyltransferase Type 1 Inhibition
Another significant application of this compound is its role as a diacylglycerol O-acyltransferase type 1 inhibitor. This enzymatic inhibition has implications for treating metabolic disorders such as obesity and diabetes mellitus. Research indicates that compounds with similar structures can effectively modulate lipid metabolism, thereby offering therapeutic potential in managing hyperlipidemia .
Conclusions and Future Directions
The compound N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide shows great promise in various scientific applications, particularly in anticancer and antimicrobial research. Its synthesis and biological evaluation continue to be areas of active investigation, with ongoing studies aimed at optimizing its pharmacological properties.
Future research should focus on:
- Detailed mechanistic studies to understand its action at the molecular level.
- Development of more potent analogs through structural modifications.
- Clinical trials to evaluate its safety and efficacy in humans.
Chemical Reactions Analysis
2.1. Pyrazole Ring Formation
The 1-methyl-1H-pyrazol-4-yl moiety is synthesized through a condensation reaction between 1-methylhydrazine and a diketone precursor under basic conditions . This step establishes the pyrazole heterocycle, which is critical for the compound’s biological activity.
2.2. Pyridine-Pyrazole Coupling
A Suzuki coupling reaction links the pyridin-3-yl fragment to the pyrazole ring. For example:
Reaction :
Pyridin-3-boronic acid + 1-methyl-1H-pyrazol-4-yl halide → Pyridin-3-yl-pyrazol-4-yl conjugate (catalyzed by Pd(PPh₃)₄) .
2.3. Amide Bond Formation
The final amide bond is formed via a two-step process:
-
Activation of the benzimidazole carboxylic acid with EDC/HOBt.
-
Coupling with the pyridinylmethyl amine under anhydrous conditions .
Reactivity and Stability
The compound exhibits reactivity towards nucleophiles and electrophiles due to its heteroaromatic rings. Key reaction pathways include:
-
Nucleophilic substitution : The pyridine nitrogen is susceptible to alkylation under basic conditions.
-
Electrophilic aromatic substitution : The benzimidazole ring undergoes selective bromination at the 2-position under controlled conditions .
Table 1: Key Physical and Chemical Properties
Analytical Techniques
-
NMR Spectroscopy : Confirms aromatic proton shifts in the benzimidazole (δ 7.8–8.2 ppm) and pyrazole (δ 6.3–6.8 ppm) regions .
-
Mass Spectrometry : M/Z = 298.35 (M+H) with fragmentation patterns indicative of heterocyclic ring cleavage .
Challenges and Optimizations
Comparison with Similar Compounds
Benzoquinazolinone Derivatives
Example Compound: Benzoquinazolinone 12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one)
- Structural Comparison: Shares the 6-(1-methylpyrazol-4-yl)pyridinylmethyl substituent but replaces the benzimidazole core with a benzoquinazolinone scaffold.
- Functional Insights: Demonstrated enhanced potency as an M1 mAChR-positive allosteric modulator (PAM) compared to earlier leads like BQCA.
- Hypothesized Differences: The benzimidazole in the target compound could offer improved solubility or alternative binding modes due to reduced aromatic stacking compared to quinazolinone.
2-Amidobenzimidazole Derivatives
Example Compounds : 28–32 (N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides)
- Structural Comparison : Feature benzimidazole cores linked to pyrazole via acetamide bridges, differing from the target’s direct carboxamide linkage to a pyridinylmethyl group.
- Synthetic Routes : Synthesized using EDCI/HOBt coupling in anhydrous DMF, with yields up to 78% after purification by column chromatography .
- Functional Implications : Substituents like chloro (compound 32) or tetrazolyl (compound 31) may influence electronic properties and bioavailability. The target’s pyridinylmethyl group could enhance blood-brain barrier penetration compared to these derivatives .
Trifluoromethyl-Substituted Analogues
Example Compound : 1-Phenyl-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-5-amine·HCl (57)
- Structural Comparison : Replaces the 1-methylpyrazole with a trifluoromethyl group on the pyridine ring.
- Functional Insights: The trifluoromethyl group, a lipophilic bioisostere, may enhance metabolic stability but reduce solubility.
Carboxamide Derivatives with Varied Substituents
Example Compound : 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide
- Structural Comparison : Incorporates bulky cyclohexyl and cyclopropylmethyl groups instead of the pyridinylmethyl-pyrazole substituent.
- Functional Implications : Steric hindrance from these groups may limit target accessibility but improve selectivity. The target’s pyridine-pyrazole system likely offers a balance between solubility and target affinity .
Research Findings and Hypotheses
- Structural Optimization: The target compound’s design merges elements from multiple classes: the pyridine-pyrazole system (as in benzoquinazolinone 12) and the benzimidazole core (as in 2-amidobenzimidazoles). This hybrid structure may synergize the pharmacokinetic advantages of both frameworks .
- Contradictions and Gaps: While benzoquinazolinone 12 prioritizes mAChR modulation, the target’s benzimidazole core is more commonly associated with kinase inhibition. This suggests divergent therapeutic applications despite structural overlap .
Preparation Methods
Retrosynthetic Disconnection
The target compound can be dissected into two primary fragments:
- 1H-Benzo[d]imidazole-5-carboxylic acid : Provides the benzimidazole core with a carboxylic acid group for amide bond formation.
- (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine : A pyridine derivative bearing a methylpyrazole substituent and an aminomethyl group.
The amide coupling between these fragments represents the final step. Prior synthesis of each fragment requires careful consideration of protecting groups and regioselectivity.
Key Challenges
- Regioselectivity in Pyrazole Substitution : Ensuring the methyl group occupies the 1-position of the pyrazole ring.
- Amide Bond Stability : Avoiding racemization during coupling reactions.
- Solubility Issues : Managing polar intermediates in non-aqueous media.
Preparation of 1H-Benzo[d]imidazole-5-carboxylic Acid
Cyclocondensation of o-Phenylenediamine
The benzimidazole core is synthesized via acid-catalyzed cyclization of o-phenylenediamine with a carboxylic acid derivative. A typical protocol involves:
- Reacting o-phenylenediamine with 5-nitro-2-aminobenzoic acid in polyphosphoric acid at 150°C for 6 hours.
- Reducing the nitro group to an amine using hydrogen gas and palladium on carbon.
- Oxidizing the amine to a carboxylic acid using potassium permanganate in acidic conditions.
Yield : 68–72% after purification by recrystallization from ethanol/water.
Alternative Route: Directed Lithiation
For higher regiocontrol, a directed ortho-lithiation strategy may be employed:
- 4-Bromo-2-fluorobenzonitrile is treated with LDA (lithium diisopropylamide) at −78°C, followed by quenching with CO₂ to yield 5-cyano-2-fluorobenzoic acid.
- Cyclization with ammonium acetate in acetic acid forms the benzimidazole ring.
Advantage : Avoids nitro group reduction, improving atom economy.
Synthesis of (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine
Suzuki-Miyaura Cross-Coupling
The pyridine-pyrazole fragment is constructed using palladium-catalyzed cross-coupling:
- 5-Bromo-2-(bromomethyl)pyridine is reacted with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in a mixture of 1,4-dioxane and aqueous Na₂CO₃.
- Catalyzed by Pd(PPh₃)₄ at 80°C for 12 hours, yielding 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol.
- The alcohol is converted to an amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and phthalimide, followed by hydrazine-mediated deprotection.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cross-Coupling | Pd(PPh₃)₄, 80°C, 12h | 85 |
| Mitsunobu Reaction | DEAD, PPh₃, Phthalimide | 78 |
| Deprotection | NH₂NH₂, EtOH, reflux | 92 |
Alternative Approach: Reductive Amination
For laboratories lacking expertise in cross-coupling:
- 6-Aminopyridin-3-yl)methanol is reacted with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of NaBH₃CN.
- The resulting secondary amine is purified via silica gel chromatography.
Limitation : Lower regioselectivity (∼65% desired isomer).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling the carboxylic acid and amine fragments:
- 1H-Benzo[d]imidazole-5-carboxylic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C.
- (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
- The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Yield : 89–93% with >95% purity (HPLC).
Microwave-Assisted Synthesis
To reduce reaction time:
- Reactants are combined with HATU and DIPEA in DMF.
- Irradiated at 100°C for 30 minutes under microwave conditions.
Advantage : 94% yield with reduced epimerization risk.
Optimization and Scale-Up Considerations
Solvent Screening
A study comparing DMF, THF, and DCM revealed:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 24 | 89 |
| THF | 48 | 76 |
| DCM | 72 | 63 |
Structural Characterization
Spectroscopic Data
Purity Analysis
HPLC (UV 254 nm): Retention time = 6.72 min, purity 98.5%.
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound have shown promise as plasma kallikrein inhibitors (WO2012017020A1) and kinase modulators (EP2029572B1). Modifications to the pyrazole methyl group or benzimidazole substituents are common in structure-activity relationship (SAR) studies.
Q & A
Q. What are the critical steps in synthesizing N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide?
The synthesis typically involves:
- Multi-step reactions starting with the preparation of the pyridine and benzimidazole cores.
- Coupling reactions to link the pyrazole-substituted pyridine moiety to the benzimidazole carboxamide group.
- Controlled conditions , such as inert atmospheres (N₂/Ar) and temperatures (e.g., reflux in DMF or acetic acid), to prevent oxidation or hydrolysis of sensitive intermediates .
- Purification via column chromatography or recrystallization to isolate the final product with >95% purity .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the pyridine, pyrazole, and benzimidazole rings .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis : Validation of C, H, N content to ensure stoichiometric accuracy .
Q. What are the key structural features influencing this compound’s reactivity?
- The benzimidazole core provides hydrogen-bonding sites for potential biological interactions.
- The pyrazole-pyridine moiety enhances solubility and π-π stacking capabilities.
- The carboxamide linker introduces conformational flexibility, critical for binding to target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while acetic acid may improve cyclization .
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings or CuI for azide-alkyne cycloadditions .
- Temperature Gradients : Gradual heating (e.g., 60°C to 100°C) to minimize side reactions during multi-step syntheses .
- Real-Time Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust conditions dynamically .
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyrazole methylation) to isolate contributions to activity .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to minimize variability .
- Computational Modeling : Molecular docking to predict binding affinities to targets like VEGFR-2 or inflammatory pathway proteins .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?
- In Vitro Assays : Enzymatic inhibition assays (e.g., kinase profiling) to identify primary targets .
- Cellular Pathways : Western blotting or qPCR to measure downstream markers (e.g., NF-κB for inflammation; cyclins for proliferation) .
- In Vivo Models : Rodent choroidal neovascularization (CNV) models to evaluate anti-angiogenic effects, with topical or systemic administration routes .
Q. How can thermal stability and solubility be systematically evaluated for formulation studies?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under controlled heating rates .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) .
- Solubility Screening : Test in buffers (pH 1–7.4) and co-solvents (e.g., PEG-400) using UV-Vis spectroscopy or nephelometry .
Q. What methodologies are effective for analyzing unexpected by-products during synthesis?
- LC-MS/MS : Detect trace impurities and assign structures based on fragmentation .
- Isolation via Prep-HPLC : Purify by-products for standalone characterization (NMR, X-ray crystallography) .
- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O) to track oxygen sources in hydrolysis side reactions .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Cross-Validation : Compare NMR chemical shifts with density functional theory (DFT)-predicted values .
- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for NMR .
- Collaborative Reproducibility : Share raw spectral data and synthetic protocols via open-access platforms .
Q. What statistical approaches are recommended for optimizing reaction parameters?
- Design of Experiments (DoE) : Response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio) .
- Multivariate Analysis : Principal component analysis (PCA) to identify dominant factors affecting yield or purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
